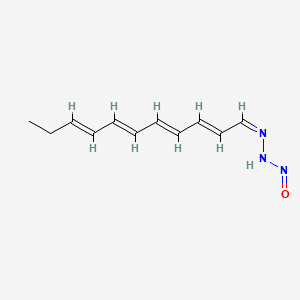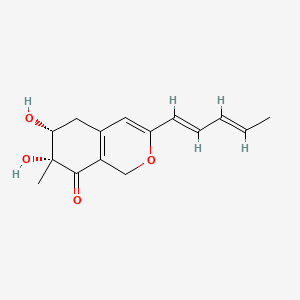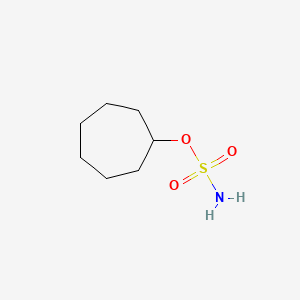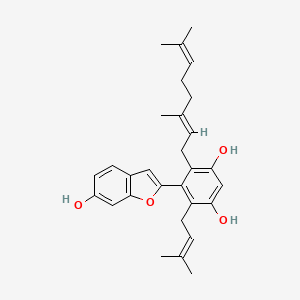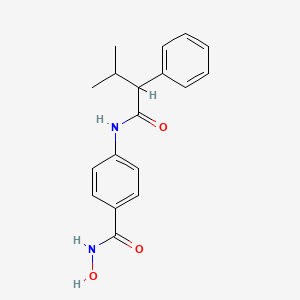
AR-42
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound has shown significant promise in the treatment of various cancers, including hematologic malignancies and solid tumors . Histone deacetylase inhibitors are a class of compounds that interfere with the function of histone deacetylase, leading to an accumulation of acetylated histones and other proteins, which can result in the modulation of gene expression and inhibition of cancer cell growth .
准备方法
The synthesis of AR-42 involves several steps, starting with the preparation of ethyl 4-aminobenzoate, which is then converted to its amide derivative. This intermediate is further transformed into hydroxamic acid through a series of reactions . The general synthetic route includes:
- Conversion of methyl/ethyl esters to hydroxamic acids .
Installation of a cycloalkyl ring at the α-benzylic carbon: .
Synthesis of quaternary carboxylic acids: .
Preparation of amides of ethyl 4-aminobenzoate: .
Industrial production methods for this compound are not widely documented, but the synthesis typically involves standard organic chemistry techniques and reagents, with careful control of reaction conditions to ensure high purity and yield.
化学反应分析
AR-42 undergoes several types of chemical reactions, primarily involving its role as a histone deacetylase inhibitor. The compound induces histone H3 and H4 hyperacetylation, as well as α-tubulin acetylation . Common reagents and conditions used in these reactions include:
- Histone deacetylase inhibitors : this compound itself acts as an inhibitor.
- Acetylation reagents : These are used to study the effects of this compound on histone acetylation .
The major products formed from these reactions include acetylated histones and other proteins, which play a crucial role in gene expression modulation and cancer cell growth inhibition .
科学研究应用
AR-42 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
- Cancer Research : this compound has shown efficacy in treating various cancers, including hematologic malignancies and solid tumors .
- Epigenetic Studies : As a histone deacetylase inhibitor, this compound is used to study the effects of histone acetylation on gene expression and cellular function .
- Drug Development : this compound is being investigated as a potential therapeutic agent for various diseases, including neurofibromatosis type 2-associated tumors and advanced solid malignancies .
作用机制
AR-42 exerts its effects by inhibiting histone deacetylase enzymes, leading to an accumulation of acetylated histones and other proteins . This results in chromatin remodeling and restored transcription of genes regulating proliferation, cell-cycle progression, and cell survival . The molecular targets and pathways involved include:
相似化合物的比较
AR-42 is unique among histone deacetylase inhibitors due to its potent activity and broad-spectrum effects. Similar compounds include:
- Vorinostat : Another histone deacetylase inhibitor with similar mechanisms of action .
- Panobinostat : A potent histone deacetylase inhibitor used in cancer treatment .
Compared to these compounds, this compound has shown distinct advantages in terms of its efficacy and safety profile, making it a promising candidate for further research and development .
属性
分子式 |
C18H20N2O3 |
|---|---|
分子量 |
312.4 g/mol |
IUPAC 名称 |
N-hydroxy-4-[(3-methyl-2-phenylbutanoyl)amino]benzamide |
InChI |
InChI=1S/C18H20N2O3/c1-12(2)16(13-6-4-3-5-7-13)18(22)19-15-10-8-14(9-11-15)17(21)20-23/h3-12,16,23H,1-2H3,(H,19,22)(H,20,21) |
InChI 键 |
LAMIXXKAWNLXOC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NO |
同义词 |
HDAC-42 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
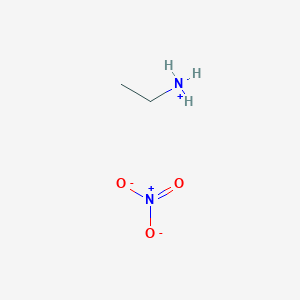
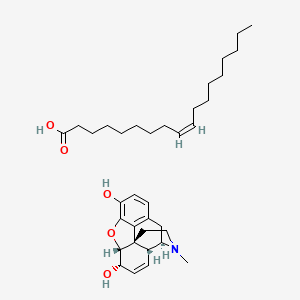
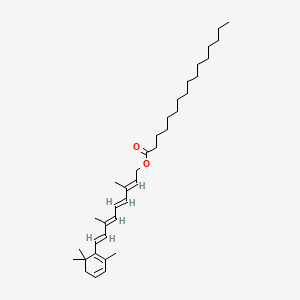
![6-[(1R,5R)-5-[(E,3S)-3-hydroxy-4,4-dimethyloct-1-enyl]-3,3-dimethyl-2-oxocyclopentyl]sulfanylhexanoic acid](/img/structure/B1236322.png)
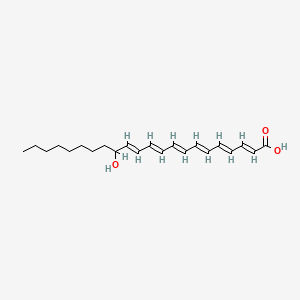

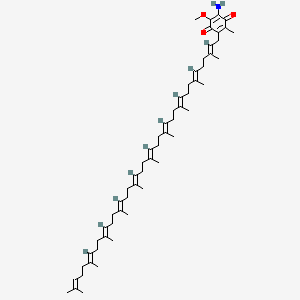
![N-(2-hydroxyethyl)-N-[2-[[methyl-[(E)-3-(3,4,5-trimethylphenyl)prop-2-enyl]amino]methyl]phenyl]isoquinoline-5-sulfonamide](/img/structure/B1236330.png)

![6-[(2Z)-2-[7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cycloheptane-1,4-diol](/img/structure/B1236333.png)
